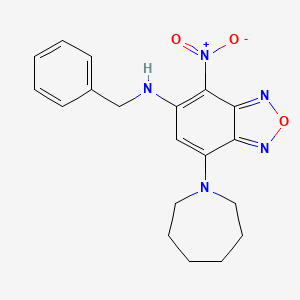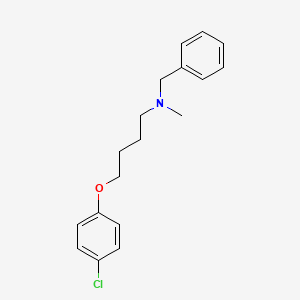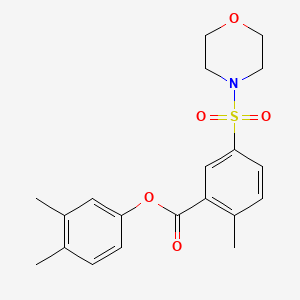
7-(1-azepanyl)-N-benzyl-4-nitro-2,1,3-benzoxadiazol-5-amine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
7-(1-azepanyl)-N-benzyl-4-nitro-2,1,3-benzoxadiazol-5-amine, also known as ABNBA, is a chemical compound that has been the subject of scientific research due to its potential applications in various fields.
作用機序
The mechanism of action of 7-(1-azepanyl)-N-benzyl-4-nitro-2,1,3-benzoxadiazol-5-amine is not fully understood, but it is believed to involve the inhibition of key enzymes and proteins involved in cancer cell growth and proliferation. This compound has been shown to induce apoptosis, or programmed cell death, in cancer cells by activating caspase enzymes and disrupting the mitochondrial membrane potential. In addition, this compound has been shown to inhibit the activity of topoisomerase II, an enzyme involved in DNA replication and repair.
Biochemical and Physiological Effects:
This compound has been shown to have a range of biochemical and physiological effects, including the inhibition of cancer cell growth and proliferation, the induction of apoptosis, and the inhibition of topoisomerase II activity. In addition, this compound has been shown to have fluorescent properties, making it useful as a probe for the detection of metal ions and biological molecules.
実験室実験の利点と制限
One advantage of 7-(1-azepanyl)-N-benzyl-4-nitro-2,1,3-benzoxadiazol-5-amine is its potential as a new anticancer agent, as it has been shown to be effective against a range of cancer cell lines in vitro. In addition, this compound has fluorescent properties, making it useful as a probe for the detection of metal ions and biological molecules. However, one limitation of this compound is its low solubility in water, which can make it difficult to use in biological experiments.
将来の方向性
There are several future directions for research on 7-(1-azepanyl)-N-benzyl-4-nitro-2,1,3-benzoxadiazol-5-amine. One direction is to investigate its potential as a new anticancer agent, including its efficacy in animal models and its mechanism of action in vivo. Another direction is to explore its potential as a building block for the synthesis of new fluorescent materials with improved properties. Finally, further research is needed to optimize the synthesis of this compound and improve its solubility for use in biological experiments.
合成法
The synthesis of 7-(1-azepanyl)-N-benzyl-4-nitro-2,1,3-benzoxadiazol-5-amine involves a series of chemical reactions, including the condensation of 2-nitrobenzaldehyde with benzylamine, followed by the cyclization of the resulting Schiff base with 1-azepanamine. The final product is obtained after nitration and reduction processes. The purity and yield of this compound can be improved by using different solvents and reaction conditions.
科学的研究の応用
7-(1-azepanyl)-N-benzyl-4-nitro-2,1,3-benzoxadiazol-5-amine has been the subject of scientific research due to its potential applications in various fields, including medicinal chemistry, materials science, and fluorescence sensing. In medicinal chemistry, this compound has been investigated as a potential anticancer agent, as it has been shown to inhibit the growth of cancer cells in vitro. In materials science, this compound has been used as a building block for the synthesis of new fluorescent materials. In fluorescence sensing, this compound has been used as a fluorescent probe for the detection of metal ions and biological molecules.
特性
IUPAC Name |
7-(azepan-1-yl)-N-benzyl-4-nitro-2,1,3-benzoxadiazol-5-amine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21N5O3/c25-24(26)19-15(20-13-14-8-4-3-5-9-14)12-16(17-18(19)22-27-21-17)23-10-6-1-2-7-11-23/h3-5,8-9,12,20H,1-2,6-7,10-11,13H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LHXCHJBELZGSBZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCCN(CC1)C2=CC(=C(C3=NON=C23)[N+](=O)[O-])NCC4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21N5O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
367.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![ethyl (5-{[5-(2-methoxy-4-nitrophenyl)-2-furyl]methylene}-2,4-dioxo-1,3-thiazolidin-3-yl)acetate](/img/structure/B5026959.png)
![2-(3-fluorophenyl)-N-[(2-methyl-1,3-thiazol-4-yl)methyl]-1,3-benzoxazole-5-carboxamide](/img/structure/B5026964.png)
![methyl 2-amino-7,7-dimethyl-2',5-dioxo-1',2',5,6,7,8-hexahydrospiro[chromene-4,3'-indole]-3-carboxylate](/img/structure/B5026970.png)
![N-[3-(dimethylamino)propyl]-N-(1,5-dimethyl-4-hexen-1-yl)acetamide](/img/structure/B5026977.png)
![4-{3-[5-(2-phenylethyl)-1,3,4-oxadiazol-2-yl]propanoyl}-2,3,4,5-tetrahydro-1,4-benzoxazepine](/img/structure/B5026981.png)


![4-(2-chloro-5-nitrophenyl)-10-(1-methylethylidene)-4-azatricyclo[5.2.1.0~2,6~]dec-8-ene-3,5-dione](/img/structure/B5026996.png)
![5-acetyl-1,2,3,4,5,10-hexahydroindolo[3,2-b]indole](/img/structure/B5027005.png)
![(3S*,4S*)-1-{[1-(4-fluorophenyl)-3,5-dimethyl-1H-pyrazol-4-yl]methyl}-4-(4-morpholinyl)-3-pyrrolidinol](/img/structure/B5027014.png)
![1-{[2-(2,5-dimethoxyphenyl)-5-methyl-1,3-oxazol-4-yl]methyl}-4-(2-furoyl)piperazine](/img/structure/B5027032.png)
![N~2~-(4-ethoxyphenyl)-N~2~-[(4-fluorophenyl)sulfonyl]-N~1~-mesitylglycinamide](/img/structure/B5027038.png)